3-phenoxypropanoyl chloride
Overview
Description
3-phenoxypropanoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an acyl chloride group and a phenoxy group, making it valuable in various chemical reactions .
Mechanism of Action
Target of Action
3-Phenoxypropanoyl chloride, also known as 3-Phenoxypropionyl chloride, is a chemical compound with the molecular formula C9H9ClO2 It’s structurally similar to 3-phenylpropionic acid, which has been shown to interact with enzymes such asAspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase .
Mode of Action
Based on its structural similarity to 3-phenylpropionic acid, it may interact with its targets in a similar manner .
Biochemical Pathways
Compounds derived from phenylpropanoid denote a different class of secondary metabolites, which start from the key enzyme phenylalanine . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
Biochemical Analysis
Biochemical Properties
They are involved in maintaining electroneutrality and are essential for the function of certain enzymes . The phenoxy group in 3-Phenoxypropionyl chloride could potentially interact with proteins and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Chloride ions are known to be crucial for various cellular processes, including the maintenance of cell volume, pH regulation, and signal transduction
Preparation Methods
3-phenoxypropanoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenoxypropionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs at room temperature and produces this compound along with sulfur dioxide (SO2) or carbon dioxide (CO2) as by-products . Industrial production methods often utilize similar reaction conditions but may involve larger-scale equipment and more stringent purification processes to ensure high yield and purity .
Chemical Reactions Analysis
3-phenoxypropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. Common reagents include alcohols, amines, and water.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-phenoxypropionic acid and hydrochloric acid (HCl).
Reduction: The compound can be reduced to 3-phenoxypropanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organic molecules.
Scientific Research Applications
3-phenoxypropanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: This compound is used in the production of specialty chemicals, coatings, and adhesives
Comparison with Similar Compounds
3-phenoxypropanoyl chloride can be compared with other acyl chlorides and phenoxy derivatives:
Benzoyl chloride (C7H5ClO): Similar to this compound, benzoyl chloride is an acyl chloride but lacks the phenoxy group. It is used in the synthesis of benzoyl derivatives.
Phenoxyacetyl chloride (C8H7ClO2): This compound has a similar structure but with an acetyl group instead of a propionyl group. It is used in the synthesis of phenoxyacetyl derivatives.
3-Chloropropionyl chloride (C3H5ClO): This compound has a similar acyl chloride group but lacks the phenoxy group. .
This compound stands out due to the presence of both the acyl chloride and phenoxy groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-phenoxypropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSYFELXUYBRND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182562 | |
Record name | 3-Phenoxypropionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28317-96-6 | |
Record name | 3-Phenoxypropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28317-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenoxypropionyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028317966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenoxypropionyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxypropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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